Taltrimide
Overview
Description
Taltrimide is a lipophilic derivative of taurine, identified as a potent anticonvulsant in animal studies. Despite its significant biochemical changes observed in epileptic patients during clinical trials, including changes in cerebrospinal fluid contents and concentrations of antiepileptic drugs, no definitive clinical or neurophysiological effects were directly attributed to its application in humans (Airaksinen et al., 1987). Its synthesis, molecular structure, and properties are explored through scientific research, focusing on its chemical and physical attributes rather than its clinical applications or side effects.
Synthesis Analysis
The synthesis of taltrimide involves chemical processes that aim to combine taurine's structure with lipophilic groups to enhance its anticonvulsive effects. Although specific synthesis pathways are not detailed in the available literature, the approach likely involves the modification of taurine molecules to incorporate sulphonamide groups, enhancing the compound's lipophilicity and potentially its efficacy as an anticonvulsant. Research focusing on the synthesis of similar compounds may provide insights into the methodologies applied for taltrimide.
Molecular Structure Analysis
Taltrimide's molecular structure is characterized by the incorporation of phthalimidoethanesulphon-N-isopropylamide, which contributes to its lipophilic nature and anticonvulsant properties. This structure is crucial for its activity, as it influences the compound's interaction with biological targets. Molecular dynamics simulation studies, such as those on related compounds, can shed light on the interfacial phenomena that taltrimide might exhibit at biological interfaces (Du & Miller, 2007).
Scientific Research Applications
Anticonvulsive Properties
Taltrimide, a lipophilic taurine derivative, has been studied for its anticonvulsive effects. In experimental models of epilepsy, taltrimide showed definitive anticonvulsive effects. However, clinical trials in humans have produced mixed results. For instance, Keränen et al. (1987) found that taltrimide increased the photoconvulsive response in EEG in some epileptic patients, suggesting specific effects on photosensitivity but not general anticonvulsive effects (Keränen et al., 1987). Another study by Koivisto et al. (1987) reported an increase in seizure frequency during taltrimide treatment, indicating that its anticonvulsive effect observed in animal models might not translate to humans (Koivisto et al., 1987).
Biochemical Studies
Taltrimide's impact on various biochemical parameters in epileptic patients has been explored. Airaksinen et al. (1987) conducted a study where taltrimide was administered to drug-resistant epileptic patients, and changes in amino acids, cerebrospinal fluid contents, and antiepileptic drug concentrations were observed. These changes partially resembled those found after taurine treatment, providing insights into taltrimide’s biochemical actions (Airaksinen et al., 1987).
Effects on GABA and Taurine Transport and Binding
Kontro and Oja (1987) investigated taltrimide's effects on the transport and binding of GABA (gamma-aminobutyric acid) and taurine in the mouse cerebrum. Their findings showed that taltrimide and its metabolites influenced the release and binding of these neurotransmitters, which might contribute to its anticonvulsant properties (Kontro & Oja, 1987).
Comparative Studies with Other Anticonvulsants
In a controlled study comparing taltrimide with sodium valproate, Iivanainen et al. (1990) found valproate effective in reducing seizure frequency in partial epilepsy, but taltrimide did not show a significant improvement compared to placebo (Iivanainen et al., 1990).
Derivative Synthesis and Anticonvulsant Activity
Akgul et al. (2007) synthesized N‐Phenyl‐2‐phtalimidoethanesulfonamide derivatives, inspired by taltrimide’s structure. They found that certain substituents on the N‐phenyl ring led to compounds with more active anticonvulsant properties compared to the unsubstituted derivatives (Akgul et al., 2007).
Dopaminergic System Modulation
Kontro and Oja (1986) also studied taltrimide's effects on dopaminergic systems in the brain, finding that it could moderately interfere with the binding of spiperone, a dopaminergic receptor antagonist, suggesting potential modulation of dopaminergic neurotransmission (Kontro & Oja, 1986).
properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N-propan-2-ylethanesulfonamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O4S/c1-9(2)14-20(18,19)8-7-15-12(16)10-5-3-4-6-11(10)13(15)17/h3-6,9,14H,7-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKNHIQZWSVJGP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NS(=O)(=O)CCN1C(=O)C2=CC=CC=C2C1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50868612 | |
Record name | 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(propan-2-yl)ethane-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50868612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Taltrimide | |
CAS RN |
81428-04-8 | |
Record name | Taltrimide [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0081428048 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TALTRIMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NQ74U9QR5D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.